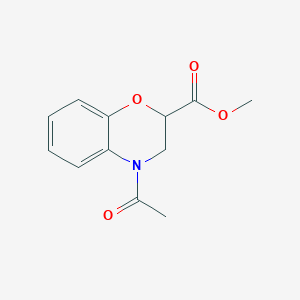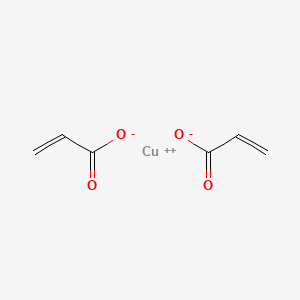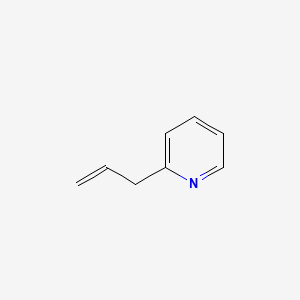
Quinoline-4-sulfonic Acid
Übersicht
Beschreibung
Quinoline-4-sulfonic acid (CAS Number: 6046-42-0) is a chemical compound belonging to the class of quinoline derivatives. It consists of a quinoline core with a sulfonic acid group attached at the 4-position. The molecular formula is C9H7NO3S, and its molecular weight is approximately 209.23 g/mol .
Synthesis Analysis
Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes. Various methods have been employed for their preparation, including catalytic systems, one-pot reactions, solvent-free conditions, and the use of ionic liquids. These synthetic approaches have led to the development of numerous bioactive quinolines .Molecular Structure Analysis
Quinoline-4-sulfonic acid contains a quinoline core fused with a sulfonic acid group at the 4-position. The molecule has 22 bonds, including aromatic bonds, double bonds, and a sulfonic acid group. The structure allows for various transformations and reactivity .Chemical Reactions Analysis
Quinoline-4-sulfonic acid can participate in various chemical reactions, including alkylation, thiolation, ring contraction, and annulation with additional cycles. Specific reaction mechanisms and conditions depend on the specific synthetic approach used .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Quinoline ring system is one of the most ubiquitous heterocycles in the fields of medicinal chemistry .
- They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents .
- The antimalarial drugs quinine and chloroquine also contain the quinoline scaffold .
- The methods of application or experimental procedures in medicinal chemistry involve complex organic synthesis, which can vary greatly depending on the specific compound being synthesized .
- The outcomes of these applications are the development of effective therapeutic agents .
-
Industrial Chemistry
- Quinolines are also significant in the field of industrial chemistry .
- They are used in the creation of organic light-emitting diodes (OLEDs) and photovoltaic cells .
- The methods of application in industrial chemistry involve various chemical reactions, often involving the use of catalysts .
- The outcomes of these applications are the development of efficient and sustainable energy solutions .
-
Synthetic Organic Chemistry
- Quinolines have a variety of applications in synthetic organic chemistry .
- They are used in the synthesis of a wide range of organic compounds .
- The methods of application in synthetic organic chemistry involve various synthetic routes, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes of these applications are the development of greener and more sustainable chemical processes .
-
Photographic Industry
- Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .
- The methods of application in the photographic industry involve the use of these dyes in the manufacturing process of photographic plates .
- The outcomes of these applications are the production of high-quality photographic plates .
-
Green Chemistry
- Quinolines have become important compounds because of their variety of applications in green chemistry .
- This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
- The methods of application in green chemistry involve various synthetic routes, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes of these applications are the development of greener and more sustainable chemical processes .
-
Sulfonic Acid Ionic Liquid
- Replacement of the concentrated sulfuric acid with an imidazolium cation-based sulfonic acid ionic liquid significantly improved the reaction outcome .
- Using these modifications, they obtained quinoline product in very good yields .
- The outcomes of these applications are the development of efficient and sustainable chemical processes .
-
Metal-Free Quinoline Synthesis
-
Heterocyclic Compounds
- Quinoline ring system is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry .
- They form the scaffold for compounds of great significance .
- The methods of application or experimental procedures in medicinal chemistry involve complex organic synthesis .
- The outcomes of these applications are the development of effective therapeutic agents .
-
Photovoltaic Cells
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
quinoline-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRYDUDEJGXDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403539 | |
| Record name | Quinoline-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-sulfonic Acid | |
CAS RN |
6046-42-0 | |
| Record name | 4-Quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




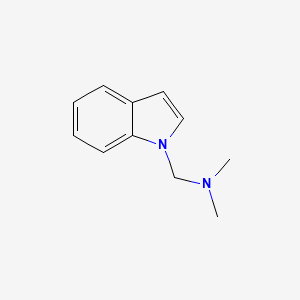
![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)

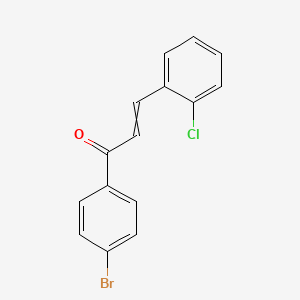
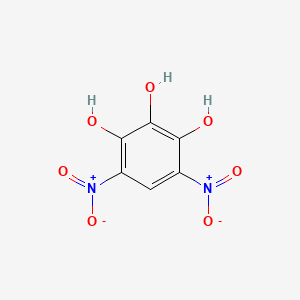
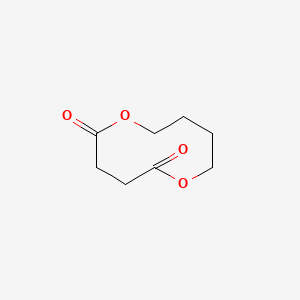
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)

